四氯(氟)-λ~5~-锑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tetrachloro(fluoro)-lambda5-stibane is a compound that has been researched for its unique structural and chemical properties. It belongs to a class of organometallic compounds with potential applications in various fields, including materials science and catalysis.

Synthesis Analysis

The synthesis of organometallic compounds similar to Tetrachloro(fluoro)-lambda5-stibane often involves complex reactions that require precise control of conditions to achieve the desired product. For example, studies have reported the synthesis of various organometallic compounds through multi-step processes involving crucial reactions like cycloadditions and retroelectrocyclizations (Philippe et al., 2022).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of fluorine and other halogens, which can significantly influence their electronic and steric properties. X-ray crystallography and spectroscopic methods like NMR are typically used to determine these structures (Ghammamy et al., 2006).

Chemical Reactions and Properties

These compounds often exhibit unique reactivity due to the presence of fluorine, which can impart electrophilic or nucleophilic characteristics depending on the overall molecular context. For instance, fluorinated compounds have been used in electrophilic aromatic substitution reactions (Banks et al., 2003).

Physical Properties Analysis

Physical properties such as solubility, melting point, and boiling point are crucial in determining the practical applications of these compounds. These properties can be significantly affected by the presence of fluorine atoms, which often increase the compound's stability and inertness.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group compatibility, are essential for potential applications in synthesis and materials science. The unique combination of fluorine and other halogens in Tetrachloro(fluoro)-lambda5-stibane-like compounds can lead to distinctive chemical behaviors, useful in various chemical reactions and processes (Ochiai et al., 2007).

科学研究应用

有机合成中的 C-F 键活化

- 概述:氟化学,包括使用四氯(氟)-λ

5-锑等氟化化合物,在科学和技术的各个领域发挥着重要作用。它的应用跨越聚(四氟乙烯)、氟液晶和制药的开发,其中氟原子赋予了独特的性质 (Amii 和 Uneyama,2009)。

立体化学合成中的氟化学

- 应用:该化合物用于立体化学合成过程中,包括 β-卤代乙烯基(芳基)-λ3-碘代烷的立体选择性合成。这涉及与卤代炔的复杂反应,展示了氟化学在创建结构多样的分子中的多功能性 (Ochiai 等人,2007)。

光学材料和传感装置

- 用途:该化合物的衍生物用于制造光学材料组件。它们对质子化和金属离子络合的响应对于开发荧光传感装置组件至关重要,表明其在光子技术中的潜力 (Spitler、Shirtcliff 和 Haley,2007)。

亲电氟化

- 意义:亲电氟化是有机氟化学中的一个关键领域,涉及像四氯(氟)-λ

5-锑这样的试剂。这些试剂促进了氟进入有机分子,这是合成各种含氟化合物的关键步骤 (Singh 和 Shreeve,2004)。

有毒化合物的分析标准

- 分析应用:该化合物用于制备氟-PCB(多氯联苯),作为有毒 PCB 同类的分析标准。其精确且受控的氟化能力使其在环境和分析化学中具有不可估量的价值 (Sott、Hawner 和 Johansen,2008)。

医学影像

- 医学研究:四氯(氟)-λ

5-锑的衍生物用于 PET 成像,用于结合大脑中的尼古丁乙酰胆碱受体,展示了其在神经科学和医学诊断中的应用 (Horti 等人,2000)。

安全和危害

When dealing with fluorine- and chlorine-containing compounds, safety is a crucial concern. These compounds can be highly reactive and potentially hazardous. Proper safety measures, including the use of appropriate personal protective equipment and safe handling procedures, are essential3.

未来方向

The field of fluorine chemistry, particularly the development of new methods for the selective introduction of fluorine atoms into organic molecules, is a vibrant area of research. Future advancements in this field could have significant implications for various industries, including pharmaceuticals, agrochemicals, and materials science14.

Please note that this is a general overview and may not directly apply to “Tetrachloro(fluoro)-lambda~5~-stibane”. For more specific information, further research or consultation with a subject matter expert may be necessary.

属性

IUPAC Name |

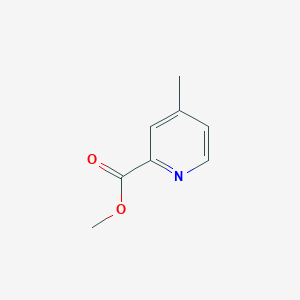

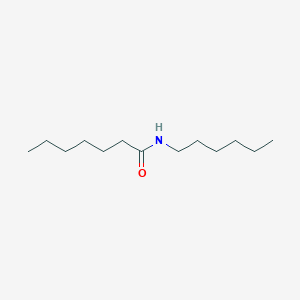

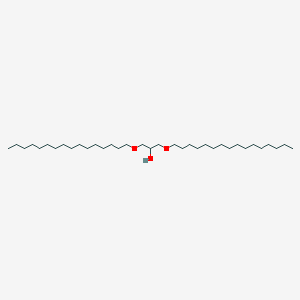

tetrachloro(fluoro)-λ5-stibane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.FH.Sb/h5*1H;/q;;;;;+5/p-5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAQDDWJNRMULW-UHFFFAOYSA-I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

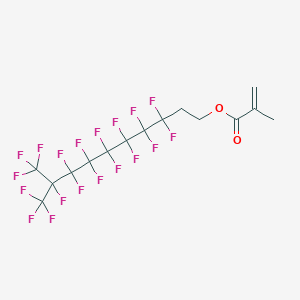

F[Sb](Cl)(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4FSb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60573725 |

Source

|

| Record name | Tetrachloro(fluoro)-lambda~5~-stibane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrachloro(fluoro)-lambda~5~-stibane | |

CAS RN |

14913-58-7 |

Source

|

| Record name | Tetrachloro(fluoro)-lambda~5~-stibane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tetrachloro(fluoro)stibane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。